PF-06422913

Content Navigation

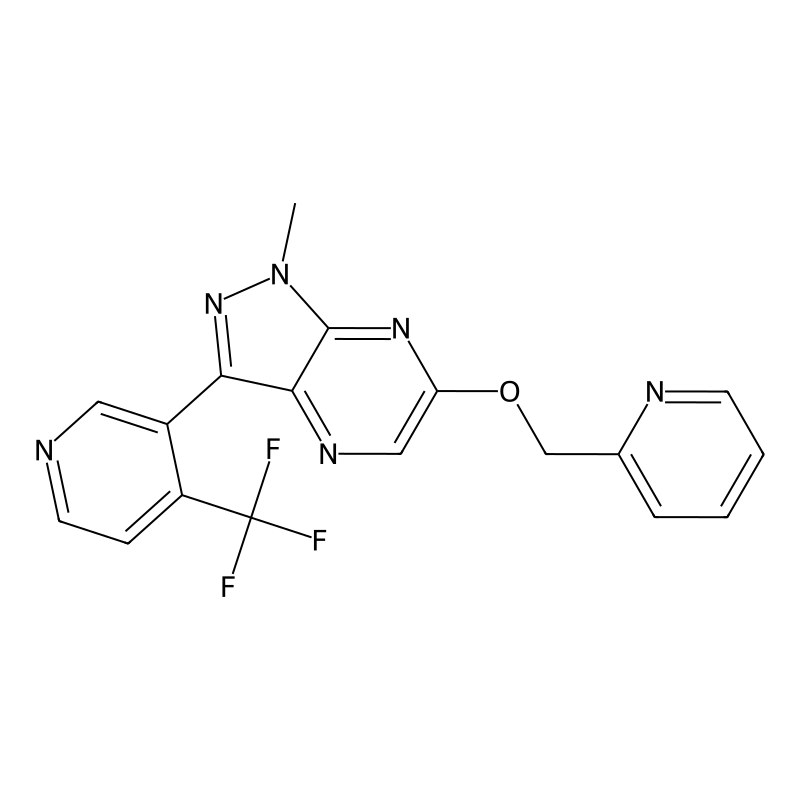

PF-06422913 is a selective mGluR5 NAM (Ki ~4.4 nM) serving as a reference standard for predictive safety toxicology. Its pyrazolopyrazine chemotype and off-target AhR/RAR/RXR modulation uniquely induce delayed type-IV hypersensitivity in non-human primates, a liability absent in MPEP/MTEP. Essential for:

- Benchmarking in vitro skin toxicity assays (human primary cell panels, 3D skin equivalents) to detect immunotoxicity missed by rodents.

- Safe murine Parkinson's disease efficacy studies (no rodent skin toxicity).

- Probing AhR/RAR/RXR-mediated Th1/Th17 immune responses.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

PF-06422913 is a highly potent, orally active, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Originally developed for the management of levodopa-induced dyskinesia in Parkinson's disease (PD-LID), it exhibits exceptional binding affinity (Ki ~ 4.4 nM) at the mGluR5 allosteric site [1]. In modern procurement, PF-06422913 is primarily sourced as a specialized reference standard for neuropharmacology and predictive safety toxicology. It is highly valuable as a validated positive control for delayed type-IV hypersensitivity and immunomodulatory profiling, given its well-documented induction of cutaneous lesions in non-human primates [2]. This makes it an indispensable tool for benchmarking in vitro toxicology assays against complex, species-specific immune liabilities.

Research Fit

References

- [1] Mechanisms of Skin Toxicity Associated with Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. Toxicol Sci. 2018;162(2):405-419.

- [2] Drug-induced Skin Lesions in Cynomolgus Macaques Treated with Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators. Toxicol Pathol. 2015 Oct;43(7):995-1003.

Substituting PF-06422913 with first-generation mGluR5 NAMs like MPEP or MTEP is inadequate for advanced safety pharmacology and immunotoxicology workflows. While MPEP is sufficient for basic mGluR5 inhibition in vitro, it lacks the specific pyrazolopyrazine chemotype and the associated off-target immunomodulatory liabilities—such as AhR antagonism and RAR/RXR modulation—that trigger delayed type-IV hypersensitivity [1]. For researchers developing novel mGluR5 modulators or evaluating predictive in vitro toxicology models (e.g., human primary cell panels), PF-06422913 is structurally and phenotypically non-interchangeable. It serves as an obligatory benchmark for identifying species-specific cutaneous toxicity that standard rodent safety models completely fail to predict [2].

Substitution Risk

References

- [1] Mechanisms of Skin Toxicity Associated with Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. Toxicol Sci. 2018;162(2):405-419.

- [2] Drug-induced Skin Lesions in Cynomolgus Macaques Treated with Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators. Toxicol Pathol. 2015 Oct;43(7):995-1003.

mGluR5 Allosteric Binding Affinity vs. First-Gen NAMs

PF-06422913 demonstrates exceptional potency at the mGluR5 allosteric binding site, achieving a Ki of approximately 4.4 nM. This represents a significantly higher affinity compared to the standard first-generation benchmark MPEP (IC50 ~ 36 nM) . This high potency ensures robust target engagement in neuropharmacological assays, allowing researchers to uncouple on-target mGluR5 efficacy from off-target toxicological effects at lower dosing thresholds.

| Evidence Dimension | mGluR5 Binding Affinity (Ki / IC50) |

| Target Compound Data | PF-06422913: Ki ~ 4.4 nM |

| Comparator Or Baseline | MPEP: IC50 ~ 36 nM |

| Quantified Difference | ~8-fold higher potency for PF-06422913 |

| Conditions | In vitro radioligand binding / functional assays at the mGluR5 allosteric site |

Enables highly potent, selective mGluR5 inhibition in neurological models, ensuring that baseline target engagement is achieved at low nanomolar concentrations.

Validated Positive Control for NHP Predictive Toxicology

Unlike many standard neuro-active compounds that show clean safety profiles in rodents, PF-06422913 specifically induces macroscopic and microscopic skin lesions consistent with delayed type-IV hypersensitivity in cynomolgus macaques during 2- and 12-week toxicity studies [1]. When compared to standard rodent-only safety models, PF-06422913 serves as a critical positive control for this species-specific liability, ensuring predictive toxicology workflows can accurately flag non-human primate and human skin liabilities.

| Evidence Dimension | Predictive Toxicology Workflow Validation |

| Target Compound Data | PF-06422913: Reliably triggers type-IV hypersensitivity markers in NHPs |

| Comparator Or Baseline | Rodent-only safety models: Fail to predict this specific cutaneous toxicity |

| Quantified Difference | Qualitative advantage in translational accuracy for NHP/human skin liability |

| Conditions | Integration into safety pharmacology screening pipelines (2- to 12-week oral administration) |

Essential for toxicologists needing a validated positive control to test predictive preclinical models for drug-induced skin eruptions.

Standardized Phenotypic Profiling in Primary Cells

In standardized human primary cell co-culture systems (e.g., BioMAP panels), PF-06422913 exhibits a distinct, reproducible immunomodulatory signature compared to structurally unrelated mGluR5 modulators. It actively modulates the immune cell compartment, leading to decreased sIgG, sIL-17A, and sIL-17F, while increasing pro-inflammatory cytokines like IL-6 and IL-2 [1]. This profile provides a defined multi-parameter biomarker baseline for assay reproducibility, enabling the calibration of in vitro immunotoxicity screens.

| Evidence Dimension | In Vitro Immunotoxicity Assay Reproducibility |

| Target Compound Data | PF-06422913: Reproducible induction of IL-2/IL-6 and suppression of sIgG/sIL-17A |

| Comparator Or Baseline | Unvalidated/generic NAMs: Lack established phenotypic biomarker baselines |

| Quantified Difference | Provides a defined, reproducible multi-parameter biomarker baseline |

| Conditions | Standardized human primary cell co-culture systems (e.g., BioMAP) |

Provides a defined molecular signature for validating in vitro phenotypic assays designed to screen out immunotoxic drug candidates early in development.

Predictive Toxicology & Safety Pharmacology

Due to its well-documented induction of delayed type-IV hypersensitivity in non-human primates, PF-06422913 is an indispensable positive control for developing and validating novel in vitro skin toxicity models. Toxicologists procure this compound to benchmark human primary cell panels and 3D skin equivalents, ensuring these systems can successfully flag immunotoxic liabilities that standard rodent models miss[1].

Parkinson's Disease Neuropharmacology

As a highly potent mGluR5 NAM originally optimized for levodopa-induced dyskinesia, PF-06422913 is utilized in rodent models of Parkinson's disease. Since the severe skin toxicity is primarily observed in non-human primates, researchers can safely use PF-06422913 in murine models to study the efficacy of mGluR5 allosteric modulation on motor symptom management and striatal signaling pathways [2].

Immunomodulation and AhR/Nuclear Receptor Research

Beyond its primary neurological target, PF-06422913's off-target interactions with the Aryl hydrocarbon Receptor (AhR) and Retinoic Acid Receptor (RAR/RXR) pathways make it a useful chemical probe in immunology. It is applied in cellular assays to study the mechanisms of drug-induced Th1/Th17 immune responses, cytokine release (IL-2, IL-6), and the resulting downstream vascular permeability and collagen alterations [1].

Application Fit Matrix

References

- [1] Mechanisms of Skin Toxicity Associated with Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. Toxicol Sci. 2018;162(2):405-419.

- [2] Drug-induced Skin Lesions in Cynomolgus Macaques Treated with Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators. Toxicol Pathol. 2015 Oct;43(7):995-1003.

XLogP3

Exact Mass

Appearance

Storage

Explore Compound Types